Butilfenin

Description

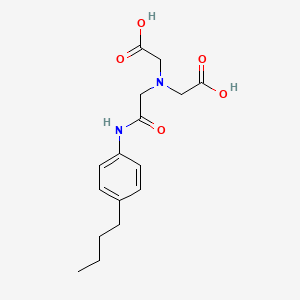

Butilfenin is a chemical compound with the molecular formula C16H22N2O5. It is an N-substituted iminodiacetic acid derivative that has been studied for its potential use as a tridentate ligand to form technetium-99m complexes

Properties

CAS No. |

66292-52-2 |

|---|---|

Molecular Formula |

C16H22N2O5 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

2-[[2-(4-butylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C16H22N2O5/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18(10-15(20)21)11-16(22)23/h5-8H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)(H,22,23) |

InChI Key |

XSYSSUAGVNOMCE-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |

Other CAS No. |

66292-52-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butilfenin involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of 4-butylphenylamine with glycine derivatives under controlled conditions to form the desired iminodiacetic acid derivative . The reaction typically requires specific temperature and pH conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butilfenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biology: this compound’s ability to form metal complexes makes it a candidate for use in biological imaging and diagnostic techniques.

Industry: this compound and its derivatives may be used in industrial processes that require specific metal-ligand interactions.

Mechanism of Action

The mechanism by which butilfenin exerts its effects involves its ability to act as a ligand and form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in nuclear medicine, the technetium-99m complex of this compound can target specific tissues or organs, allowing for precise imaging and diagnosis.

Comparison with Similar Compounds

Similar Compounds

Iminodiacetic Acid Derivatives: Compounds such as iminodiacetic acid and its derivatives share structural similarities with butilfenin.

Technetium-99m Complexes: Other ligands that form technetium-99m complexes, such as methylene diphosphonate, can be compared to this compound in terms of their imaging capabilities.

Uniqueness

This compound’s uniqueness lies in its specific structure and ability to form stable technetium-99m complexes, which are valuable in medical imaging. Its N-substituted iminodiacetic acid structure provides distinct chemical properties that differentiate it from other similar compounds.

Biological Activity

Butilfenin, also known as butylphenylbutyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of hepatobiliary imaging and its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound operates primarily as a radiopharmaceutical agent in hepatobiliary imaging. It is utilized to assess liver function and diagnose conditions such as acute cholecystitis and pancreatitis. The compound acts by binding to hepatic parenchymal cells, allowing for visualization through imaging techniques such as SPECT (Single Photon Emission Computed Tomography) using technetium-99m-labeled agents. This imaging capability is crucial for differentiating between various hepatic conditions based on the uptake of the radiotracer in liver tissues .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Hepatic Uptake : Studies indicate that this compound can effectively concentrate in liver tissues, making it a valuable tool for imaging and assessing liver function.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

- Potential Antimicrobial Activity : Some studies have hinted at antimicrobial effects against various pathogens, although further research is necessary to confirm these findings.

Case Study 1: Hepatobiliary Imaging

In a clinical setting, this compound was evaluated for its effectiveness in differentiating acute cholecystitis from other abdominal conditions. Patients underwent SPECT imaging after administration of the compound. Results demonstrated significant hepatic uptake in patients with normal liver function, whereas patients with compromised liver function exhibited reduced uptake. This finding underscores the utility of this compound in clinical diagnostics .

Case Study 2: Pharmacokinetics in Patients

A study involving patients with varying degrees of liver dysfunction assessed the pharmacokinetics of this compound. The results indicated a correlation between liver function tests and the clearance rates of the compound from the bloodstream. Patients with impaired liver function showed prolonged half-lives and decreased clearance rates compared to healthy controls, suggesting that liver health significantly influences the pharmacokinetics of this compound .

Table 1: Summary of Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.